Cas no 685-88-1 (Diethyl fluoromalonate)
Diethyl fluoromalonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl fluoromalonate
- 2-FLUORO-MALONIC ACID DIETHYL ESTER
- DIETHYL 2-FLUOROMALONATE
- FLUOROMALONIC ACID DIETHYL ESTER
- diethylfluoropropanedioate
- Ethyl fluoromalonate
- fluoro-malonicacidiethylester
- fluoro-propanedioicacidiethylester
- Malonic acid, fluoro-, diethyl ester
- Monofluoromalonic acid diethyl ester
- Propanedioic acid, fluoro-, diethyl ester
- fluoropropanedioic acid diethyl ester
- 2-DIFLUOROMALONATE
- diethyl 2-fluoropropanedioate
- Diethylfluoromalonate
- 1,3-diethyl 2-fluoropropanedioate
- Diethyl fluoropropanedioate
- diethyl2-fluoromalonate
- Diethyl fluoromalonate, 97%
- GOWQBFVDZPZZFA-UH
- NSC 521723
- 4-02-00-01899 (Beilstein Handbook Reference)
- NSC-521723
- 2-butyl-2-fluoro-propanedioate
- A836192
- MFCD00009139
- BRN 1775686
- FD2094
- 685-88-1
- C7H11FO4
- EINECS 211-684-7
- GS-3628
- AKOS005063390
- UNII-9RG5PXU326
- BCP23308
- PB19857
- 2-fluoro malonic acid diethyl ester
- NS00008189
- 2-Fluoromalonic acid diethyl ester
- NSC521723
- 9RG5PXU326
- Diethyl 2-fluoromalonate #
- DTXSID80218626
- CS-W002046
- FT-0624785
- EN300-93352
- F0283
- SCHEMBL223479
- diethyl-fluoromalonate
- EC 211-684-7
- AM20100635
- Q-103488
- Diethyl fluoromalonate,98%
- DB-001349
- BBL100643
- STL554437
- diethyl 2-fluoropropane-1,3-dioate
- Propanedioic acid, fluoro-, diethyl ester (9CI)
- FD15041
- DTXCID30141117
- 211-684-7
-
- MDL: MFCD00009139
- Inchi: 1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
- InChI Key: GOWQBFVDZPZZFA-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)C(=O)OCC
- BRN: 1775686
Computed Properties
- Exact Mass: 178.06400
- Monoisotopic Mass: 178.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.129 g/mL at 25 °C(lit.)
- Boiling Point: 122°C/30mmHg(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.407(lit.)
- PSA: 52.60000
- LogP: 0.45070
- Solubility: Insoluble in water
Diethyl fluoromalonate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S25
- FLUKA BRAND F CODES:19
- RTECS:OO1670000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
Diethyl fluoromalonate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diethyl fluoromalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003198-1g |
Diethyl fluoromalonate |
685-88-1 | 97% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 003198-100g |
Diethyl fluoromalonate |
685-88-1 | 97% | 100g |
£120.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139178-1g |
Diethyl fluoromalonate |
685-88-1 | ≥97% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139178-25g |
Diethyl fluoromalonate |
685-88-1 | ≥97% | 25g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139178-5g |
Diethyl fluoromalonate |
685-88-1 | ≥97% | 5g |
¥45.90 | 2023-09-03 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0836749551- 5g |
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¥ 55.3 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0836749543- 25g |
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¥ 198.8 | 2021-05-18 | |
| Alichem | A209000085-250mg |
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685-88-1 | 98% | 250mg |
$720.80 | 2023-09-01 | |
| Alichem | A209000085-500mg |
Diethyl fluoromalonate |
685-88-1 | 98% | 500mg |
$1078.00 | 2023-09-01 | |
| Alichem | A209000085-1g |
Diethyl fluoromalonate |
685-88-1 | 98% | 1g |
$1786.10 | 2023-09-01 |
Diethyl fluoromalonate Suppliers
Diethyl fluoromalonate Related Literature
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Antal Harsanyi,Graham Sandford Green Chem. 2015 17 3000
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2. 667. Organic fluorine compounds. Part XII. Preparation and reactions of diethyl fluoromalonateErnst D. Bergmann,Sasson Cohen,Israel Shahak J. Chem. Soc. 1959 3286
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Xiao-Guang Sun,Chen Liao,Lo?c Baggetto,Bingkun Guo,Raymond R. Unocic,Gabriel M. Veith,Sheng Dai J. Mater. Chem. A 2014 2 7606
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Manuel R. Mazenauer,Stole Manov,Vanessa M. Galati,Philipp Kappeler,Jürgen Stohner RSC Adv. 2017 7 55434
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5. Nickel-catalyzed regio- and enantio-selective Markovnikov hydromonofluoroalkylation of 1,3-dienesLing Liao,Ying Zhang,Zhong-Wei Wu,Zhong-Tian Ye,Xue-Xin Zhang,Guangying Chen,Jin-Sheng Yu Chem. Sci. 2022 13 12519
Additional information on Diethyl fluoromalonate
Introduction to Diethyl fluoromalonate (CAS No. 685-88-1)
Diethyl fluoromalonate, chemically identified by the CAS number 685-88-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This diester derivative of fluoromalonic acid has garnered considerable attention due to its versatile applications in the development of novel chemical entities and active pharmaceutical ingredients (APIs). The unique structural feature of Diethyl fluoromalonate, characterized by the presence of a fluorine atom adjacent to a carboxylate group, imparts distinct reactivity that makes it a valuable intermediate in synthetic chemistry.
The compound's molecular structure, consisting of two ethyl ester groups attached to a malonic acid backbone with a fluorine substituent, contributes to its broad utility in various synthetic pathways. Its ability to participate in nucleophilic addition reactions, condensation reactions, and cycloaddition processes makes it indispensable in the synthesis of complex molecules. In recent years, Diethyl fluoromalonate has been extensively studied for its role in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds.
One of the most compelling aspects of Diethyl fluoromalonate is its application in the synthesis of pharmacologically relevant molecules. The fluorine atom's electronic properties can influence the metabolic stability and binding affinity of drug candidates, making it a crucial element in medicinal chemistry. Current research indicates that compounds incorporating fluoroalkyl groups often exhibit enhanced bioavailability and improved pharmacokinetic profiles. This has spurred interest in developing efficient synthetic routes to incorporate fluoro substituents into drug molecules, where Diethyl fluoromalonate serves as a key building block.
In the context of modern drug discovery, the demand for innovative synthetic strategies has led to the exploration of novel reagents like Diethyl fluoromalonate. Recent studies have highlighted its utility in constructing β-lactam ring systems, which are essential components of many antibiotics. The unique reactivity of the fluoro-substituted malonate ester allows for precise control over ring formation, enabling chemists to design molecules with tailored biological activities. This has opened up new avenues for developing next-generation antibiotics that are effective against resistant bacterial strains.
The versatility of Diethyl fluoromalonate extends beyond antibiotic synthesis. It has also been employed in the preparation of agrochemicals, where its structural motifs contribute to the efficacy and selectivity of crop protection agents. The incorporation of fluoro groups into agrochemicals can enhance their environmental stability and reduce degradation rates, leading to more sustainable farming practices. This aligns with global efforts to develop eco-friendly solutions for agriculture while maintaining high yields.
From a synthetic chemistry perspective, Diethyl fluoromalonate offers a unique platform for exploring new reaction methodologies. Its ability to undergo cross-coupling reactions with various organometallic reagents has enabled the construction of complex carbon-carbon bonds. These transformations are fundamental in organic synthesis and have been leveraged to create intricate molecular architectures found in natural products and synthetic drugs. The compound's compatibility with palladium-catalyzed reactions, in particular, has made it a favorite among synthetic chemists seeking efficient pathways to functionalized molecules.
The role of computational chemistry in optimizing synthetic routes involving Diethyl fluoromalonate cannot be overstated. Advanced computational techniques have allowed researchers to predict reaction outcomes with high accuracy, reducing the need for empirical trials and accelerating the discovery process. By modeling molecular interactions and reaction mechanisms, scientists can fine-tune reaction conditions to maximize yield and purity. This synergy between experimental chemistry and computational modeling underscores the importance of interdisciplinary approaches in modern chemical research.
In conclusion, Diethyl fluoromalonate (CAS No. 685-88-1) is a multifaceted compound with far-reaching implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an invaluable tool for constructing complex molecules with significant biological activity. As research continues to uncover new applications for this compound, its importance in advancing chemical science is likely to grow even further. The ongoing development of innovative synthetic strategies will undoubtedly expand its utility, solidifying its place as a cornerstone in the field.
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